

# A Technical Guide to Methyl 2-fluoro-3-oxopentanoate

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## Compound of Interest

Compound Name: Methyl 2-fluoro-3-oxopentanoate

Cat. No.: B069860

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **Methyl 2-fluoro-3-oxopentanoate**, a versatile fluorinated building block with significant applications in organic synthesis and medicinal chemistry.

## Introduction and IUPAC Nomenclature

**Methyl 2-fluoro-3-oxopentanoate** is a functionalized organic compound belonging to the class of  $\alpha$ -fluoro- $\beta$ -keto esters. Its IUPAC name is **Methyl 2-fluoro-3-oxopentanoate**. It is also commonly known by synonyms such as Methyl 2-fluoro-3-oxovalerate and 2-Fluoro-3-oxopentanoic acid methyl ester.<sup>[1][2]</sup>

The structure of this compound, featuring a methyl ester, a ketone, and an  $\alpha$ -fluorine atom, makes it a highly reactive and valuable intermediate for synthesizing complex molecules.<sup>[3]</sup> The strategic incorporation of a fluorine atom can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, often enhancing metabolic stability, bioavailability, and binding affinity.<sup>[4][5][6]</sup> Consequently, fluorinated building blocks like **Methyl 2-fluoro-3-oxopentanoate** are of increasing interest in the fields of drug discovery and agrochemical development.<sup>[1][4][7]</sup>

## Physicochemical Properties

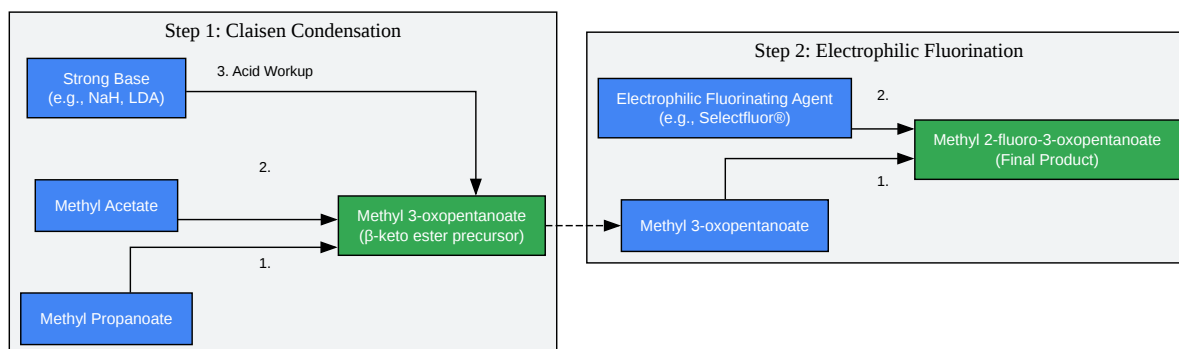
A summary of the key quantitative data for **Methyl 2-fluoro-3-oxopentanoate** is presented below. These properties are essential for designing synthetic routes and for understanding the compound's behavior in chemical reactions.

Property	Value	Source(s)
CAS Number	180287-02-9	[1][2][8][9]
Molecular Formula	C <sub>6</sub> H <sub>9</sub> FO <sub>3</sub>	[1][2][8][9]
Molecular Weight	148.13 g/mol	[1][8][9][10]
Appearance	Colorless to light yellow/orange clear liquid	[1][8]
Purity	≥ 95% (GC)	[1][8]
Density	1.105 g/cm <sup>3</sup>	[2]
Boiling Point	170.1 °C at 760 mmHg	[2]
Flash Point	55.6 °C	[2]
Refractive Index	n <sub>20/D</sub> 1.39	[1][2][8]
Storage Conditions	2 - 8 °C	[1][8]

## Synthesis and Experimental Protocols

While specific, detailed industrial synthesis routes for **Methyl 2-fluoro-3-oxopentanoate** are proprietary, a general and plausible laboratory-scale synthesis can be conceptualized based on established organic chemistry principles for creating  $\alpha$ -fluoro- $\beta$ -keto esters. A common approach involves the fluorination of a  $\beta$ -keto ester precursor.

### Conceptual Synthesis Workflow



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**Caption:** Conceptual workflow for the synthesis of **Methyl 2-fluoro-3-oxopentanoate**.

#### Detailed Experimental Protocol (Hypothetical)

This protocol describes the electrophilic fluorination of a  $\beta$ -keto ester precursor.

- Objective: To synthesize **Methyl 2-fluoro-3-oxopentanoate** from Methyl 3-oxopentanoate.
- Materials:
  - Methyl 3-oxopentanoate (1.0 eq)
  - Selectfluor® (1.1 eq)
  - Acetonitrile (solvent)
  - Deionized water
  - Saturated sodium bicarbonate solution
  - Brine (saturated NaCl solution)

- Anhydrous magnesium sulfate
- Dichloromethane (for extraction)
- Procedure:
  - A solution of Methyl 3-oxopentanoate in acetonitrile is prepared in a round-bottom flask under a nitrogen atmosphere.
  - Selectfluor® is added portion-wise to the stirred solution at room temperature. The reaction mixture may experience a slight exotherm.
  - The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).
  - Upon completion, the solvent is removed under reduced pressure (rotary evaporation).
  - The residue is redissolved in dichloromethane and washed sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
  - The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
- Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield the final product, **Methyl 2-fluoro-3-oxopentanoate**.
- Characterization: The structure and purity of the final compound would be confirmed using techniques such as  $^1\text{H}$  NMR,  $^{19}\text{F}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry.

## Chemical Reactivity and Applications in Drug Development

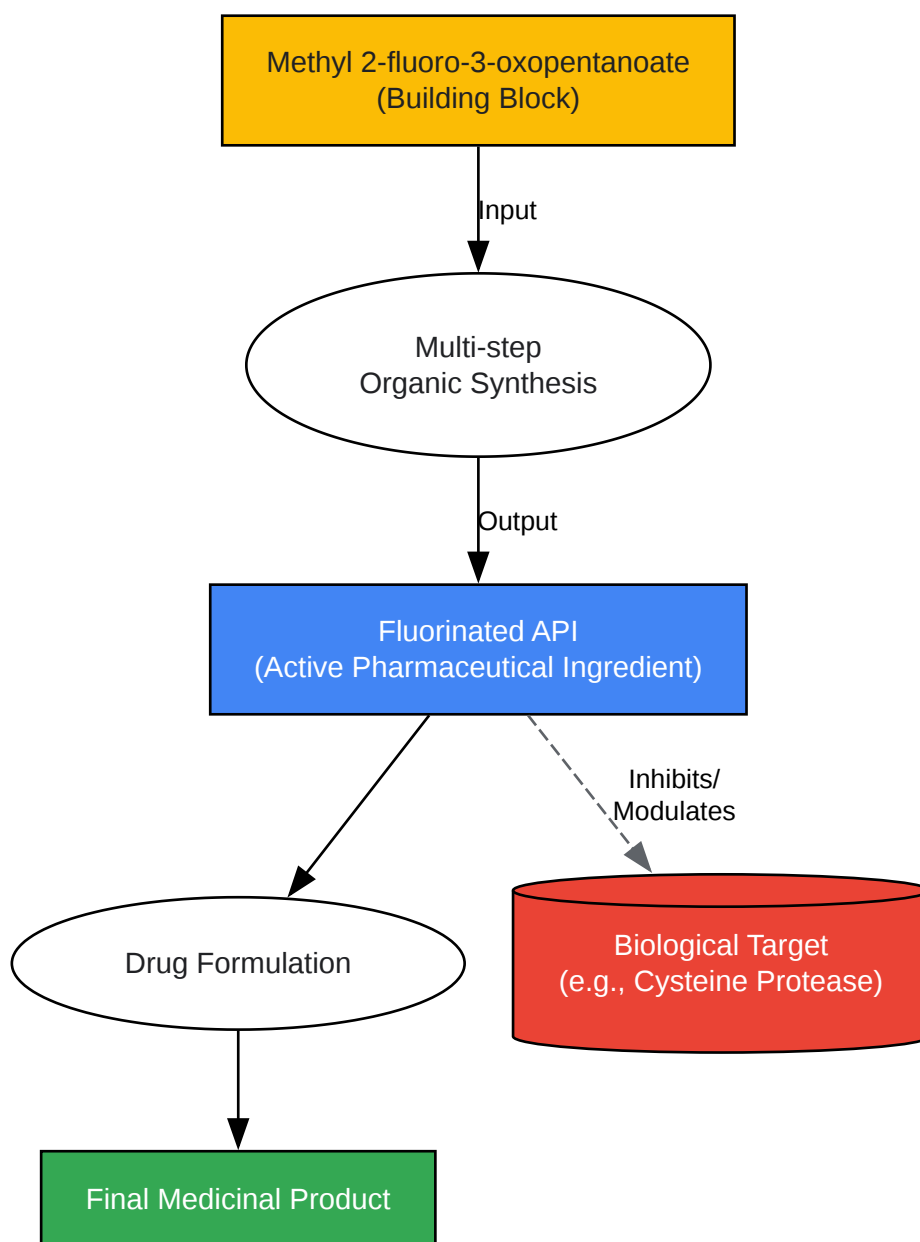
The combination of functional groups in **Methyl 2-fluoro-3-oxopentanoate** makes it a versatile synthetic intermediate.<sup>[3]</sup> The  $\alpha$ -fluoro- $\beta$ -keto ester moiety is particularly useful for constructing complex, biologically active molecules.

### Key Applications:

- **Pharmaceutical Synthesis:** It serves as a key intermediate in the synthesis of novel pharmaceutical agents. The fluorine atom can be used to block metabolic pathways or to modulate the electronic properties of a target molecule, which is a crucial strategy in modern drug design.[\[1\]](#)[\[7\]](#)[\[8\]](#)
- **Agrochemical Development:** The compound is used in the formulation of advanced pesticides and herbicides, where the fluorinated structure can enhance efficacy and stability. [\[1\]](#)[\[7\]](#)
- **Enzyme Inhibition:** The  $\alpha$ -fluoroketone motif is a known pharmacophore. Peptidyl fluoromethyl ketones, for example, are potent and selective inhibitors of serine and cysteine proteases, which are important targets for treating diseases like cancer and viral infections. [\[11\]](#) The electrophilic nature of the carbonyl carbon is enhanced by the adjacent electron-withdrawing fluorine atom, making it more susceptible to nucleophilic attack by active site residues in these enzymes.[\[11\]](#)

### Logical Relationship in Drug Discovery

The diagram below illustrates the role of this compound as a building block in the drug discovery pipeline.



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**Caption:** Role of **Methyl 2-fluoro-3-oxopentanoate** in the drug development pipeline.

## Conclusion

**Methyl 2-fluoro-3-oxopentanoate** is a strategically important chemical intermediate. Its unique fluorinated structure provides chemists with a powerful tool for the synthesis of advanced pharmaceuticals and agrochemicals. The ability to introduce fluorine with precision

allows for the fine-tuning of molecular properties, a critical advantage in the rational design of new therapeutic agents and other high-performance chemical products.

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